Ethylmalonic acid

描述

属性

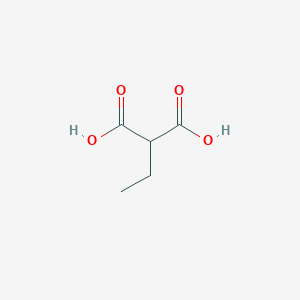

IUPAC Name |

2-ethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFXDFUAPNAMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208842 | |

| Record name | Ethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

712.0 mg/mL | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-75-2 | |

| Record name | Ethylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLMALONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432NF49DFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 114 °C | |

| Record name | Ethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Genesis of Ethylmalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways leading to the formation and accumulation of ethylmalonic acid (EMA), a critical biomarker for certain inborn errors of metabolism. The document outlines the primary enzymatic defects, downstream metabolic consequences, and the pathophysiological link between genetic mutations and the presentation of ethylmalonic aciduria. Detailed experimental methodologies and quantitative data are provided to support researchers in the fields of metabolic disorders, diagnostics, and therapeutic development.

Introduction

This compound (C₅H₈O₄) is a dicarboxylic acid that is typically present in trace amounts in healthy individuals.[1] However, its significant accumulation in urine (ethylmalonic aciduria) and tissues is a hallmark of specific metabolic disorders, primarily Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE).[2] Understanding the distinct biochemical routes that lead to EMA formation in these conditions is crucial for accurate diagnosis, patient management, and the development of targeted therapies. This guide will dissect these pathways, offering a granular view of the molecular mechanisms involved.

Primary Pathways of this compound Formation

The biosynthesis of this compound is not a primary physiological pathway but rather an alternative, "overflow" route that becomes active when specific enzymatic steps in mitochondrial metabolism are impaired. The two principal scenarios leading to EMA accumulation are detailed below.

Pathway I: Impaired Fatty Acid β-Oxidation in SCAD Deficiency

The most direct cause of ethylmalonic aciduria is a deficiency in the mitochondrial enzyme Short-Chain Acyl-CoA Dehydrogenase (SCAD), encoded by the ACADS gene.[3][4] SCAD catalyzes the first dehydrogenation step in the β-oxidation of short-chain fatty acids, specifically acting on butyryl-CoA (C4-CoA).[3][5]

In individuals with SCAD deficiency, the impaired oxidation of butyryl-CoA leads to its accumulation within the mitochondrial matrix.[5][6] This excess butyryl-CoA is then shunted into an alternative metabolic pathway:

-

Carboxylation of Butyryl-CoA: The accumulated butyryl-CoA becomes a substrate for the enzyme Propionyl-CoA Carboxylase (PCC).[5][7] PCC, a biotin-dependent enzyme, normally carboxylates propionyl-CoA to form methylmalonyl-CoA.[8] However, due to its substrate promiscuity, it can also carboxylate butyryl-CoA, albeit less efficiently, to form (S)-ethylmalonyl-CoA .[1][9] Some evidence also suggests that the cytosolic enzyme Acetyl-CoA Carboxylase (ACC) may contribute to this conversion.[1]

-

Hydrolysis to this compound: The resulting ethylmalonyl-CoA is then hydrolyzed by a non-specific acyl-CoA hydrolase (thioesterase) to release free This compound and Coenzyme A.[10]

A secondary fate for ethylmalonyl-CoA is its isomerization by methylmalonyl-CoA mutase to methylsuccinyl-CoA, which is then hydrolyzed to methylsuccinic acid, another common metabolite seen in the urine of SCAD-deficient patients, particularly during metabolic stress.[5]

The following diagram illustrates the biochemical cascade in SCAD deficiency leading to EMA formation.

Pathway II: Sulfide Toxicity in Ethylmalonic Encephalopathy (EE)

Ethylmalonic Encephalopathy is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene.[3][11] The ETHE1 protein is a mitochondrial matrix enzyme, specifically a sulfur dioxygenase, that plays a critical role in the detoxification of hydrogen sulfide (H₂S).[12][13][14]

The pathway to EMA formation in EE is indirect and stems from H₂S toxicity:

-

ETHE1 Deficiency and H₂S Accumulation: Loss of ETHE1 function prevents the oxidation of persulfides (derived from H₂S) to sulfite, leading to a massive accumulation of H₂S in tissues.[13][15] H₂S is produced endogenously from the catabolism of sulfur-containing amino acids (cysteine and methionine) and by gut microbiota.[14][16]

-

Inhibition of Mitochondrial Enzymes: At high concentrations, H₂S is a potent inhibitor of several mitochondrial enzymes.[2] Crucially, it inhibits Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Cytochrome C Oxidase (COX) , the terminal enzyme of the electron transport chain.[13][15][17]

-

Secondary SCAD Blockade: The H₂S-mediated inhibition of SCAD creates a functional "bottleneck" in short-chain fatty acid oxidation, identical to the primary defect in SCAD deficiency.[15] This leads to the accumulation of butyryl-CoA and its subsequent conversion to this compound via the carboxylation pathway described in section 2.1.

-

Energy Metabolism Disruption: The concurrent inhibition of COX impairs oxidative phosphorylation, leading to decreased ATP production and elevated lactate levels, which contributes to the severe encephalopathy and multi-organ dysfunction seen in EE.[13][17]

The following diagram illustrates the pathological cascade in Ethylmalonic Encephalopathy.

Quantitative Data

The diagnosis and monitoring of disorders associated with EMA formation rely on the quantification of key metabolites. The following tables summarize relevant quantitative data from the literature.

Table 1: Diagnostic Metabolite Concentrations

| Analyte | Specimen | Normal Range | Pathological Range (SCAD Deficiency / EE) | Citation(s) |

| This compound (EMA) | Urine | < 10 µmol/mmol creatinine | 18 - 1185 µmol/mmol creatinine | [7] |

| Butyrylcarnitine (C4) | Plasma / Dried Blood Spot | < 0.9 µmol/L | Significantly elevated; variable | [4][7] |

| Thiosulfate | Plasma | < 4 µmol/L | Significantly elevated (in EE) | [7] |

| Lactate | Blood | 6-22 mg/dL | Elevated (in EE) | [7] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Organism/System | Citation(s) |

| ETHE1 (Persulfide Dioxygenase) | Glutathione Persulfide (GSSH) | 0.34 ± 0.03 mM | 113 ± 4 µmol min⁻¹ mg⁻¹ | Recombinant Human | [6] |

| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 mM | - | - | [18] |

| Propionyl-CoA Carboxylase | Butyryl-CoA | - | Catalyzes at ~2% of the rate for propionyl-CoA | In vitro studies | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol: Quantitative Analysis of Urinary Organic Acids by GC-MS

This protocol outlines a standard procedure for the detection and quantification of EMA in urine.

Objective: To quantify this compound and other organic acids in a urine sample.

Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample and centrifuge to remove particulate matter.

-

Measure the creatinine concentration of the sample for normalization.

-

To a fixed volume of urine, add a known amount of an internal standard (e.g., tropic acid).[19]

-

-

Extraction:

-

Acidify the sample with HCl.

-

Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[19] Repeat the extraction twice.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a solution of methoxyamine hydrochloride in pyridine to protect keto-groups (oximation). Incubate as required.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to convert the organic acids to their volatile trimethylsilyl (TMS) esters.[20] Incubate at an elevated temperature (e.g., 70°C).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions: Use a capillary column (e.g., DB-5MS) with a suitable temperature program to separate the analytes.[20]

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[20][21]

-

-

Data Analysis:

-

Identify EMA based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the EMA peak area relative to the internal standard peak area. Calculate the concentration using a calibration curve prepared with known standards.

-

Normalize the final concentration to the creatinine level (e.g., in µmol/mmol creatinine).

-

Protocol: Measurement of SCAD Enzyme Activity

This protocol describes a method to measure SCAD activity in cultured fibroblasts, accounting for interference from other dehydrogenases.

Objective: To determine the specific activity of Short-Chain Acyl-CoA Dehydrogenase.

Methodology:

-

Cell Culture and Homogenization:

-

Culture patient-derived skin fibroblasts under standard conditions.

-

Harvest the cells, wash with phosphate-buffered saline, and resuspend in a suitable buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration.

-

-

Enzyme Assay:

-

The assay measures the reduction of a dye coupled to the oxidation of the substrate.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, electron transfer flavoprotein (ETF), and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

-

Competitive Inhibition: To eliminate the contribution of Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which can also act on butyryl-CoA, add an excess of hexanoyl-CoA (a specific MCAD substrate) to the assay medium.[12] This competitively inhibits MCAD's action on butyryl-CoA.

-

Initiation and Measurement: Add the cell homogenate to the reaction mixture and pre-incubate. Start the reaction by adding the substrate, butyryl-CoA.

-

Monitor the rate of DCPIP reduction by measuring the decrease in absorbance at 600 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

-

Express the specific activity as nmol/min/mg of protein. Compare the patient's activity to that of healthy controls.

-

Protocol: Measurement of ETHE1 (Sulfur Dioxygenase) Activity

This protocol details a polarographic method to measure the oxygen consumption catalyzed by ETHE1.

Objective: To determine the specific activity of the ETHE1 sulfur dioxygenase.

Methodology:

-

Substrate Preparation:

-

The substrate for ETHE1 is glutathione persulfide (GSSH). It can be generated non-enzymatically by reacting glutathione (GSH) with elemental sulfur in an acetonic solution.[22]

-

-

Polarographic Assay:

-

Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber (e.g., 22°C) to measure oxygen consumption.[6]

-

Reaction Mixture: The chamber should contain a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).[6]

-

Enzyme/Sample: Add the sample containing ETHE1 (e.g., purified recombinant protein, mitochondrial extract, or cell lysate) to the chamber.

-

Reaction Initiation: Start the reaction by injecting the freshly prepared GSSH substrate into the chamber.

-

Measurement: Record the rate of oxygen consumption over time.

-

-

Calculation:

-

Calculate the rate of oxygen consumption from the linear portion of the recorded trace.

-

Express the specific activity as µmol of O₂ consumed per minute per milligram of protein (µmol min⁻¹ mg⁻¹).[6]

-

Protocol: Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This protocol provides an overview of the analysis of acylcarnitines, including butyrylcarnitine (C4), from dried blood spots or plasma.

Objective: To identify and quantify acylcarnitines as diagnostic markers.

Methodology:

-

Sample Preparation:

-

Dried Blood Spot: Punch a small disc (e.g., 3 mm) from the blood spot card.

-

Plasma: Use a small volume of plasma.

-

Extraction: Place the sample in a well of a microtiter plate. Add a methanol solution containing a mixture of stable isotope-labeled internal standards for each acylcarnitine species to be measured.[11] Agitate to extract the analytes.

-

-

Derivatization:

-

Evaporate the methanol extract to dryness.

-

Reconstitute in butanolic HCl and incubate to convert the acylcarnitines to their butyl esters.[11] This step improves ionization efficiency and chromatographic properties.

-

Evaporate the butanolic HCl and reconstitute the sample in a mobile phase suitable for injection.

-

-

MS/MS Analysis:

-

Inject the derivatized sample into the mass spectrometer, typically using a flow-injection or liquid chromatography (LC) inlet.[11][23] LC-MS/MS is required to separate isomers (e.g., butyrylcarnitine from isobutyrylcarnitine).[11]

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the tandem mass spectrometer in Precursor Ion Scan mode or Neutral Loss Scan mode. For acylcarnitines, a common method is to scan for precursors of a specific fragment ion (m/z 85), which is characteristic of carnitine and its esters.[24]

-

-

Data Analysis:

-

Identify each acylcarnitine species by its mass-to-charge ratio (m/z).

-

Quantify the analyte by comparing the signal intensity of the native species to its corresponding stable isotope-labeled internal standard.

-

Report the concentration in µmol/L.

-

The following diagram provides a logical workflow for the differential diagnosis of ethylmalonic aciduria.

Conclusion

The formation of this compound is a significant indicator of underlying mitochondrial dysfunction. In SCAD deficiency, EMA arises directly from the accumulation of butyryl-CoA due to a block in the β-oxidation pathway. In the more severe condition of Ethylmalonic Encephalopathy, EMA formation is a secondary consequence of H₂S toxicity, which inhibits SCAD activity and profoundly disrupts cellular energy metabolism. A thorough understanding of these distinct biochemical cascades, supported by precise quantitative analysis and robust enzymatic and genetic testing, is fundamental for the scientific and medical communities dedicated to diagnosing these rare disorders and developing effective therapeutic interventions.

References

- 1. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered Sulfide (H2S) Metabolism in Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]

- 5. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic annotation of 2-ethylhydracrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Ethylmalonic Encephalopathy Is Caused by Mutations in ETHE1, a Gene Encoding a Mitochondrial Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of short-chain acyl-CoA dehydrogenase (SCAD) in cultured skin fibroblasts with hexanoyl-CoA as a competitive inhibitor to eliminate the contribution of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Loss of ETHE1, a mitochondrial dioxygenase, causes fatal sulfide toxicity in ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ETHE1 and MOCS1 deficiencies: Disruption of mitochondrial bioenergetics, dynamics, redox homeostasis and endoplasmic reticulum-mitochondria crosstalk in patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial Dysfunction and Redox Homeostasis Impairment as Pathomechanisms of Brain Damage in Ethylmalonic Encephalopathy: Insights from Animal and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exclusion of sulfide:quinone oxidoreductase from mitochondria causes Leigh-like disease in mice by impairing sulfide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 22. The Mitochondrial Sulfur Dioxygenase ETHYLMALONIC ENCEPHALOPATHY PROTEIN1 Is Required for Amino Acid Catabolism during Carbohydrate Starvation and Embryo Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Ethylmalonic Acid: A Key Biomarker for Inborn Errors of Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethylmalonic acid (EMA) is a dicarboxylic acid that serves as a crucial biomarker for several inborn errors of metabolism, primarily Ethylmalonic Encephalopathy (EE), Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, and Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). Its accumulation in biological fluids, such as urine and blood, signals a disruption in mitochondrial fatty acid oxidation and amino acid metabolism. This technical guide provides a comprehensive overview of the biochemical pathways leading to EMA accumulation, detailed experimental protocols for its quantification, and a summary of its clinical significance in the diagnosis and monitoring of these rare genetic disorders.

Introduction

In the landscape of rare metabolic diseases, the identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. This compound, a metabolite not typically present in high concentrations in healthy individuals, has emerged as a significant indicator of underlying genetic defects affecting mitochondrial function. Elevated levels of EMA are a hallmark of a group of disorders characterized by a wide range of clinical presentations, from severe neonatal-onset encephalopathy to milder, later-onset myopathies. Understanding the metabolic origins of EMA and the analytical methods for its detection is, therefore, essential for researchers and clinicians in the field of inborn errors of metabolism.

Biochemical Origins of this compound

This compound is primarily derived from the carboxylation of butyryl-CoA, an intermediate in the catabolism of short-chain fatty acids and the amino acid lysine.[1] The accumulation of butyryl-CoA, and consequently EMA, is a direct or indirect consequence of enzymatic defects in specific mitochondrial pathways.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADS gene, which encodes the short-chain acyl-CoA dehydrogenase enzyme.[2] This enzyme catalyzes the first step in the beta-oxidation of short-chain fatty acids (C4 to C6).[3] A deficiency in SCAD leads to the accumulation of its substrate, butyryl-CoA. This excess butyryl-CoA is then carboxylated to form ethylmalonyl-CoA, which is subsequently hydrolyzed to this compound.[1]

Ethylmalonic Encephalopathy (EE)

Ethylmalonic encephalopathy is a severe, infantile autosomal recessive metabolic disorder resulting from mutations in the ETHE1 gene.[4] The ETHE1 gene encodes a mitochondrial sulfur dioxygenase responsible for detoxifying hydrogen sulfide (H₂S).[4][5] In the absence of functional ETHE1 enzyme, H₂S accumulates to toxic levels within the mitochondria. This accumulation has a secondary inhibitory effect on several enzymes, including SCAD and cytochrome c oxidase.[6] The inhibition of SCAD leads to the accumulation of butyryl-CoA and the subsequent formation of this compound.[3]

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD)

Multiple Acyl-CoA Dehydrogenase Deficiency, also known as glutaric aciduria type II, is an autosomal recessive disorder of fatty acid, amino acid, and choline metabolism.[7] It is caused by defects in either the electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF-QO), which are encoded by the ETFA, ETFB, and ETFDH genes, respectively.[8] These proteins are essential for transferring electrons from several acyl-CoA dehydrogenases, including SCAD, to the mitochondrial respiratory chain.[9] A defect in ETF or ETF-QO leads to the functional impairment of multiple dehydrogenases, resulting in the accumulation of various acyl-CoAs, including butyryl-CoA, and a subsequent increase in urinary EMA excretion.[8][10]

Quantitative Data on this compound and Related Biomarkers

The quantification of EMA and other related metabolites in urine and plasma is crucial for the diagnosis and differentiation of the associated inborn errors of metabolism. The following tables summarize the typical concentrations of these biomarkers in healthy individuals and in patients with EE, SCAD deficiency, and MADD.

Table 1: Urinary this compound Levels

| Condition | Urinary this compound (mmol/mol creatinine) | Reference(s) |

| Healthy Controls | < 8.1 | [11] |

| SCAD Deficiency | > 20.2 (variable) | [12] |

| Ethylmalonic Encephalopathy | Markedly elevated | [13] |

| MADD | Elevated | [10] |

Table 2: Plasma Acylcarnitine Profile

| Condition | C4-Acylcarnitine (Butyrylcarnitine) | C5-Acylcarnitine | Reference(s) |

| Healthy Controls | Normal | Normal | |

| SCAD Deficiency | Elevated | Normal | [13][14] |

| Ethylmalonic Encephalopathy | Elevated | Elevated | [13][15] |

| MADD | Elevated (C4, C5, and others) | Elevated (C4, C5, and others) | [10] |

Signaling Pathways and Experimental Workflows

Metabolic Pathways Leading to this compound Accumulation

The following diagrams illustrate the core metabolic pathways and the points of enzymatic defects leading to the accumulation of this compound.

Caption: Metabolic pathways leading to this compound accumulation.

Experimental Workflow for Urinary Organic Acid Analysis

The analysis of urinary organic acids, including EMA, typically involves sample preparation, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for urinary this compound analysis.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the quantitative analysis of urinary organic acids, including this compound.

5.1.1. Materials and Reagents

-

Urine samples

-

Hydroxylamine hydrochloride

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column (e.g., DB-5MS)

5.1.2. Sample Preparation and Derivatization

-

Thaw frozen urine samples and centrifuge to remove any precipitate.

-

Normalize the urine sample volume based on creatinine concentration.[18]

-

Add a known amount of internal standard to the normalized urine sample.

-

Acidify the sample with HCl.

-

Perform liquid-liquid extraction with ethyl acetate. Repeat the extraction twice.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add hydroxylamine hydrochloride to the dried extract to form oximes of keto-acids.

-

Evaporate to dryness again.

-

Add BSTFA with 1% TMCS to the residue and heat to form trimethylsilyl (TMS) derivatives of the organic acids.[18]

5.1.3. GC-MS Analysis

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the organic acids on the capillary column.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for quantification.[16][19]

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of EMA and other organic acids.

5.2.1. Materials and Reagents

-

Plasma or urine samples

-

Stable isotope-labeled internal standard (e.g., ¹³C₂-EMA, EMA-D₃)[20]

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

5.2.2. Sample Preparation

-

Thaw plasma or urine samples.

-

Add a known amount of the stable isotope-labeled internal standard to the sample.

-

Precipitate proteins by adding a mixture of methanol and acetonitrile.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean vial for analysis.

5.2.3. LC-MS/MS Analysis

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other components using a C18 column with a mobile phase gradient of water and acetonitrile containing formic acid.

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its internal standard for accurate quantification.[21]

Conclusion

This compound is a pivotal biomarker in the diagnostic workup of patients suspected of having certain inborn errors of metabolism. Its presence at elevated levels provides a strong indication of defects in mitochondrial fatty acid and amino acid metabolism, specifically related to the function of SCAD, ETHE1, and the ETF/ETF-QO complex. The accurate quantification of EMA, in conjunction with the analysis of other relevant biomarkers such as acylcarnitines, is essential for differential diagnosis and for monitoring disease progression and response to therapy. The detailed experimental protocols and metabolic pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of these complex and often devastating disorders.

References

- 1. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. medlink.com [medlink.com]

- 4. medlineplus.gov [medlineplus.gov]

- 5. ETHE1 - Wikipedia [en.wikipedia.org]

- 6. The Mitochondrial Sulfur Dioxygenase ETHYLMALONIC ENCEPHALOPATHY PROTEIN1 Is Required for Amino Acid Catabolism during Carbohydrate Starvation and Embryo Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. informnetwork.org [informnetwork.org]

- 8. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]

- 9. uu.nl [uu.nl]

- 10. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Silent increase of urinary this compound is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. oklahoma.gov [oklahoma.gov]

- 16. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. metbio.net [metbio.net]

- 20. researchgate.net [researchgate.net]

- 21. Reliable LC-MS/MS method development and validation for the determination of mthis compound, methylcitric acid, malonic acid, this compound, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and synthesis of ethylmalonic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic acid, a dicarboxylic acid, is a key metabolite in human physiology and a compound of significant interest in the study of inborn errors of metabolism. This technical guide provides a detailed overview of the chemical properties, synthesis, and biological relevance of this compound. It includes a comprehensive summary of its physicochemical and spectral data, detailed experimental protocols for its synthesis via malonic ester synthesis, and a visualization of its role in metabolic pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Chemical Properties of this compound

This compound, systematically named 2-ethylpropanedioic acid, is a substituted malonic acid derivative. Its chemical structure and properties are fundamental to its biological role and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Melting Point | 112-114 °C | [1][2] |

| Boiling Point | 200-203 °C | [3] |

| Solubility in Water | 712 mg/mL | [1] |

| pKa₁ | ~2.5-3.5 | [4] |

| pKa₂ | ~5.5-6.5 | [4] |

| Appearance | White solid | [1] |

| CAS Number | 601-75-2 | [1] |

Spectral Data

The spectral data for this compound are crucial for its identification and characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The typical chemical shifts (δ) in ppm are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methine proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule, including the two carboxylic acid carbons, the methine carbon, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid groups and a strong absorption for the C=O stretch of the carbonyl groups.

-

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the malonic ester synthesis. This versatile method allows for the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.

Synthesis Workflow

The overall workflow for the synthesis of this compound via the malonic ester synthesis is depicted below.

Caption: Synthesis of this compound Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Ethylmalonate

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[5]

Materials:

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will be observed.

-

Alkylation: Add ethyl bromide (or ethyl iodide, 1.1 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude diethyl ethylmalonate. The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation of Diethyl Ethylmalonate

This protocol outlines the final steps to obtain this compound.

Materials:

-

Diethyl ethylmalonate (from Protocol 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Crystallization dish

Procedure:

-

Saponification (Basic Hydrolysis): In a round-bottom flask, dissolve diethyl ethylmalonate (1 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water. Heat the mixture to reflux for 2-4 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester layer.

-

Acidification: After cooling the reaction mixture in an ice bath, carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound may form.

-

Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold water. If no precipitate forms, extract the aqueous solution with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent, such as hot water or a mixture of ethyl acetate and hexanes.

-

Decarboxylation (if necessary): While this compound is relatively stable, prolonged heating at high temperatures can lead to decarboxylation to form butyric acid. The hydrolysis is typically performed under conditions that minimize this side reaction.

Biological Significance and Metabolic Pathways

This compound is an important intermediate in the metabolism of short-chain fatty acids. Elevated levels of this compound in urine and blood are indicative of several inherited metabolic disorders.

Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy (EE) is a rare, severe, autosomal recessive metabolic disorder characterized by the accumulation of this compound and other metabolites.[6][7] The disease is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[7][8] This enzyme is crucial for the detoxification of hydrogen sulfide (H₂S).[8] A deficiency in ETHE1 leads to the accumulation of toxic levels of H₂S, which in turn inhibits key enzymes involved in energy metabolism, including short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD leads to the accumulation of its substrate, butyryl-CoA, which is then alternatively metabolized to this compound.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is another inborn error of metabolism that can lead to elevated levels of this compound. In this disorder, the SCAD enzyme itself is deficient, leading to the impaired beta-oxidation of short-chain fatty acids and the subsequent accumulation of butyryl-CoA and its conversion to this compound.

Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the formation of this compound, particularly in the context of ETHE1 deficiency.

Caption: Metabolic Pathway of this compound Formation.

Conclusion

This compound is a dicarboxylic acid with significant implications in human metabolism and disease. This technical guide has provided a detailed overview of its chemical properties, a comprehensive protocol for its synthesis, and an exploration of its role in metabolic pathways, particularly in the context of ethylmalonic encephalopathy. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study of metabolic disorders and the development of new therapeutic interventions. Further research into the precise molecular mechanisms underlying the pathophysiology of this compound accumulation will be crucial for the development of effective treatments for these debilitating diseases.

References

- 1. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis from Diethyl Malonate and Ethyl Acetoacetate a. From diethyl m.. [askfilo.com]

- 5. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

The Discovery and Pathophysiological Landscape of Ethylmalonic Encephalopathy: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic Encephalopathy (EE) is a rare, autosomal recessive metabolic disorder characterized by a severe and progressive clinical course. First described in the early 1990s, our understanding of EE has evolved from initial clinical observations to the identification of its genetic basis and the elucidation of its complex pathophysiology. This guide provides a comprehensive overview of the discovery, genetic underpinnings, and molecular mechanisms of EE. It details the key experimental methodologies that have been instrumental in its characterization and presents critical quantitative data in a structured format to facilitate research and development efforts aimed at therapeutic interventions.

A Historical Perspective on the Discovery of Ethylmalonic Encephalopathy

Ethylmalonic encephalopathy was first recognized as a distinct clinical entity in 1991 by Burlina and colleagues, who described a novel syndrome in Italian families characterized by ethylmalonic aciduria without a defect in fatty acid oxidation.[1][2] The initial reports highlighted a constellation of severe symptoms, including neurodevelopmental delay and regression, prominent pyramidal and extrapyramidal signs, recurrent petechiae, orthostatic acrocyanosis, and chronic diarrhea, which typically led to death within the first decade of life.[1][3] These early clinical descriptions were crucial in distinguishing EE from other known organic acidurias.[1][3]

The genetic basis of EE remained elusive until 2004, when Tiranti and colleagues identified mutations in the ETHE1 gene as the causative factor.[3][4] This breakthrough was achieved through a combination of homozygosity mapping in consanguineous families, integration of physical and functional genomic datasets, and subsequent mutational screening.[3][4] The ETHE1 gene, located on chromosome 19q13, was found to encode a mitochondrial matrix protein.[3][5] Initially known as "HSCO" (hepatoma subtracted clone one), the gene was renamed ETHE1 to reflect its role in the disease.[3] The discovery of ETHE1 mutations was a pivotal moment, shifting the focus of research towards understanding the function of its protein product and the downstream metabolic consequences of its deficiency.

The Pathophysiology of ETHE1 Deficiency

The ETHE1 protein is a mitochondrial sulfur dioxygenase that plays a critical role in the detoxification of hydrogen sulfide (H₂S), a highly toxic compound.[6][7] H₂S is produced by anaerobic bacteria in the gut and in small amounts by host tissues, where it functions as a gasotransmitter.[6][8] In the mitochondria, H₂S is oxidized to harmless sulfate in a multi-step pathway.[7][9]

Mutations in the ETHE1 gene lead to a deficiency of the ETHE1 enzyme, resulting in the accumulation of H₂S to toxic levels.[6][10] This accumulation has several detrimental downstream effects that account for the clinical phenotype of EE:

-

Inhibition of Cytochrome c Oxidase (COX): H₂S is a potent inhibitor of COX (Complex IV) of the mitochondrial respiratory chain.[3][6] This inhibition impairs oxidative phosphorylation, leading to decreased ATP production and a state of cellular energy deficiency, which particularly affects high-energy-demand tissues like the brain.[3][6]

-

Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD): The accumulation of H₂S also inhibits SCAD, an enzyme involved in fatty acid β-oxidation.[10] This secondary inhibition is thought to contribute to the characteristic biochemical abnormalities seen in EE, including the excretion of ethylmalonic acid.

-

Vasotoxicity: H₂S accumulation damages vascular endothelial cells, leading to the characteristic vascular manifestations of EE, such as petechiae and orthostatic acrocyanosis.[11]

-

Gastrointestinal Dysfunction: The toxic effects of H₂S on the intestinal mucosa are believed to be the cause of the chronic diarrhea observed in patients with EE.[10]

The central role of H₂S toxicity in the pathogenesis of EE has been a key focus of research and has informed the development of potential therapeutic strategies.

Quantitative Biochemical Profile of Ethylmalonic Encephalopathy

The diagnosis of EE is supported by a characteristic pattern of biochemical abnormalities in blood and urine. The following table summarizes the key quantitative findings in patients with EE.

| Biochemical Marker | Matrix | Typical Findings in EE | Normal Range | Reference(s) |

| This compound (EMA) | Urine | Markedly elevated | < 10 µmol/mmol creatinine | [12] |

| 45-730 mg/g creatinine | [11] | |||

| 46 mmol/mol creatinine (mild case) | < 8.4 mmol/mol creatinine | [5][13] | ||

| C4-Acylcarnitine (Butyrylcarnitine) | Blood/Plasma | Elevated | < 0.9 µmol/L | [12] |

| C5-Acylcarnitine | Blood/Plasma | Elevated | < 0.3 µmol/L | [12] |

| 0.39 µmol/L (mild case) | 0.01-0.31 µmol/L | [5][13] | ||

| Lactate | Blood | Persistently elevated | 6-22 mg/dL | [12] |

| Thiosulfate | Plasma | Increased | < 4 µmol/L | [12] |

| Isobutyrylglycine | Urine | Elevated | < 1.6 mmol/mol creatinine | [5][13] |

| 10 mmol/mol creatinine (mild case) | [5][13] | |||

| Isovalerylglycine | Urine | Elevated | 0 | [5][13] |

| 19 mmol/mol creatinine (mild case) | [5][13] | |||

| Methylsuccinic Acid | Urine | Elevated | Not typically reported | [14] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in the discovery and characterization of EE.

Genetic Analysis: ETHE1 Gene Sequencing

Objective: To identify pathogenic mutations in the ETHE1 gene.

Methodology:

-

Genomic DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or cultured fibroblasts using a standard commercial kit, following the manufacturer's instructions.

-

PCR Amplification: The seven exons and flanking intronic regions of the ETHE1 gene are amplified by polymerase chain reaction (PCR) using specific oligonucleotide primers.

-

Sequencing: The PCR products are purified and sequenced using the Sanger dideoxy chain-termination method. Both forward and reverse strands are sequenced to ensure accuracy.

-

Sequence Analysis: The obtained sequences are aligned to the ETHE1 reference sequence (e.g., from NCBI GenBank) to identify any variations. Pathogenicity of identified variants is assessed using in silico prediction tools and by checking for segregation within the family.[15]

-

Deletion/Duplication Analysis: If sequencing does not identify two pathogenic variants in a patient with a strong clinical suspicion of EE, gene-targeted deletion/duplication analysis using methods like multiplex ligation-dependent probe amplification (MLPA) or quantitative PCR (qPCR) is performed to detect larger genomic rearrangements.[12]

Protein Analysis: Western Blot for ETHE1

Objective: To assess the presence and quantity of the ETHE1 protein in patient-derived cells.

Methodology:

-

Protein Extraction: Total protein lysates are prepared from cultured fibroblasts or other patient tissues. Cells are washed with ice-cold PBS and then lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16][17]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are denatured, reduced, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for the ETHE1 protein at an appropriate dilution overnight at 4°C.[3][18]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured on X-ray film or with a digital imaging system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.[3][16]

Enzymatic Assay: Cytochrome c Oxidase (COX) Activity in Muscle Biopsy

Objective: To measure the activity of COX (Complex IV) in skeletal muscle tissue.

Methodology:

-

Sample Preparation: A fresh or snap-frozen skeletal muscle biopsy is required. The tissue is sectioned using a cryostat (10-12 µm thickness).[19]

-

Histochemical Staining:

-

Sections are incubated in a solution containing diaminobenzidine (DAB) and cytochrome c.[19]

-

COX activity results in the oxidation of DAB, producing a brown precipitate at the site of enzyme activity.

-

-

Spectrophotometric Assay:

-

Mitochondria are isolated from the muscle homogenate.

-

The assay measures the rate of oxidation of reduced cytochrome c by monitoring the decrease in absorbance at 550 nm.[20][21]

-

The reaction is initiated by adding the mitochondrial preparation to a reaction mixture containing reduced cytochrome c.[20][22]

-

The change in absorbance over time is used to calculate the enzyme activity, which is typically normalized to the total protein concentration.

-

Visualizing Key Pathways and Workflows

Signaling Pathway: Mitochondrial Hydrogen Sulfide (H₂S) Metabolism

The following diagram illustrates the mitochondrial pathway for H₂S detoxification and highlights the metabolic block in Ethylmalonic Encephalopathy.

Caption: Mitochondrial H₂S detoxification pathway and its disruption in EE.

Experimental Workflow: Diagnosis of Ethylmalonic Encephalopathy

The following diagram outlines the typical workflow for diagnosing a patient suspected of having Ethylmalonic Encephalopathy.

Caption: A stepwise workflow for the diagnosis of Ethylmalonic Encephalopathy.

Conclusion

The journey from the initial clinical description of Ethylmalonic Encephalopathy to our current molecular understanding has been a testament to the power of integrated clinical, biochemical, and genetic research. The identification of ETHE1 and the central role of hydrogen sulfide toxicity have provided a clear pathogenic framework. This technical guide consolidates the key historical, biochemical, and methodological information to serve as a valuable resource for the scientific community. A thorough understanding of the data and experimental approaches outlined herein is essential for the development of novel therapeutic strategies, such as gene therapy and targeted metabolic interventions, that hold promise for treating this devastating disorder.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethylmalonic Encephalopathy: a literature review and two new cases of mild phenotype [ouci.dntb.gov.ua]

- 3. Ethylmalonic Encephalopathy Is Caused by Mutations in ETHE1, a Gene Encoding a Mitochondrial Matrix Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethylmalonic encephalopathy is caused by mutations in ETHE1, a gene encoding a mitochondrial matrix protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Characterization of Patient Mutations in Human Persulfide Dioxygenase (ETHE1) Involved in H2S Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mitochondrial Sulfur Dioxygenase ETHYLMALONIC ENCEPHALOPATHY PROTEIN1 Is Required for Amino Acid Catabolism during Carbohydrate Starvation and Embryo Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acute and Chronic Management in an Atypical Case of Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Novel Compound Heterozygous Variants of ETHE1 Causing Ethylmalonic Encephalopathy in a Chinese Patient: A Case Report [frontiersin.org]

- 16. origene.com [origene.com]

- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. abcam.com [abcam.com]

The Pathophysiology of Ethylmalonic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic aciduria, also known as ethylmalonic encephalopathy (EE), is a rare and severe autosomal recessive metabolic disorder with a devastating clinical course.[1][2] Primarily affecting infants, it is characterized by progressive neurological damage, vascular dysfunction, and gastrointestinal disturbances.[3][4] This technical guide provides an in-depth exploration of the pathophysiology of ethylmalonic aciduria, focusing on the molecular basis of the disease, the intricate signaling pathways disrupted, and the experimental methodologies used to elucidate these mechanisms. The central role of the ETHE1 gene and the subsequent accumulation of toxic hydrogen sulfide (H₂S) are discussed in detail, providing a comprehensive resource for researchers and professionals in drug development.

Genetic and Enzymatic Basis of Ethylmalonic Aciduria

Ethylmalonic aciduria is caused by mutations in the ETHE1 (Ethylmalonic Encephalopathy 1) gene, located on chromosome 19q13.[5][6] This gene encodes a mitochondrial matrix protein, ETHE1 sulfur dioxygenase, which plays a critical role in the detoxification of hydrogen sulfide (H₂S).[7][8] The inheritance pattern is autosomal recessive, meaning that an affected individual must inherit two mutated copies of the ETHE1 gene, one from each parent.[1][9]

The ETHE1 enzyme is a key component of the mitochondrial sulfide oxidation pathway. This pathway is responsible for converting sulfide, a highly toxic compound at elevated concentrations, into harmless sulfate.[10][11] Mutations in the ETHE1 gene lead to a deficiency or complete absence of the ETHE1 sulfur dioxygenase, resulting in the systemic accumulation of H₂S.[4][9]

The Central Role of Hydrogen Sulfide Toxicity

Hydrogen sulfide is a pleiotropic signaling molecule, often referred to as a "gasotransmitter" alongside nitric oxide (NO) and carbon monoxide (CO).[10][12] At physiological concentrations, it is involved in various cellular processes. However, the accumulation of H₂S to toxic levels is the primary driver of the pathophysiology in ethylmalonic aciduria.[9][12] The main sources of H₂S in the body are the catabolism of sulfur-containing amino acids (cysteine and methionine) and the activity of anaerobic bacteria in the colon.[13]

The toxic effects of H₂S are multifaceted and impact several critical cellular functions:

-

Inhibition of Cytochrome c Oxidase (Complex IV): H₂S is a potent inhibitor of cytochrome c oxidase, the terminal enzyme of the mitochondrial electron transport chain.[10][12] This inhibition disrupts oxidative phosphorylation, leading to a severe energy deficit, particularly in tissues with high energy demands such as the brain and muscles.[14] The consequence is an increase in lactate levels in the blood.[15]

-

Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD): H₂S also inhibits SCAD, an enzyme involved in the beta-oxidation of fatty acids.[16] This enzymatic block is responsible for the accumulation of specific acyl-CoAs, which are then converted to ethylmalonic acid and other dicarboxylic acids, the biochemical hallmark of the disease.[17] This also leads to elevated levels of C4 and C5 acylcarnitines in the blood.[18][19]

-

Vascular Damage: H₂S has vasoactive properties and its accumulation leads to widespread damage to the microvasculature.[5][15] This manifests clinically as petechiae (small red or purple spots caused by bleeding into the skin), orthostatic acrocyanosis (bluish discoloration of the extremities upon standing), and chronic hemorrhagic diarrhea.[3][4][5] Histopathological studies in both human patients and animal models have revealed endothelial lesions in arterioles and capillaries of the brain and gastrointestinal tract.[15][20]

-

Oxidative Stress and Redox Imbalance: The disruption of mitochondrial function and other cellular processes by H₂S leads to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[21] Studies in patient-derived fibroblasts have shown a disrupted redox state, with decreased levels of reduced glutathione (GSH).[22]

Key Biochemical Pathways and Signaling

The pathophysiology of ethylmalonic aciduria involves the disruption of several interconnected metabolic and signaling pathways.

Mitochondrial Sulfide Oxidation Pathway

The mitochondrial sulfide oxidation pathway is the primary route for H₂S detoxification. A defect in the ETHE1 sulfur dioxygenase, a crucial enzyme in this pathway, leads to the accumulation of H₂S.

References

- 1. Proteome adaptations in Ethe1-deficient mice indicate a role in lipid catabolism and cytoskeleton organization via post-translational protein modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morphologic evidence of diffuse vascular damage in human and in the experimental model of ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative proteomics suggests metabolic reprogramming during ETHE1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical and clinical response to a sulfur-restricted diet in ethylmalonic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined treatment with oral metronidazole and N-acetylcysteine is effective in ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. upo.es [upo.es]

- 15. Ethylmalonic Encephalopathy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Neurological and Vascular Manifestations of Ethylmalonic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tarjomefa.com [tarjomefa.com]

- 18. Ethylmalonic encephalopathy: clinical and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Combined treatment with oral metronidazole and N-acetylcysteine is effective in ethylmalonic encephalopathy – Institute of Microbiology – Leibniz University Hannover [ifmb.uni-hannover.de]

- 20. researchgate.net [researchgate.net]

- 21. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pure.au.dk [pure.au.dk]

The Genetic Nexus of Ethylmalonic Encephalopathy: A Technical Guide to ETHE1 Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmalonic encephalopathy (EE) is a rare, devastating autosomal recessive metabolic disorder with a grim prognosis, typically leading to death within the first decade of life.[1] The disease is characterized by a complex clinical presentation including early-onset encephalopathy, chronic diarrhea, petechiae, and orthostatic acrocyanosis.[2][3] Biochemically, EE is marked by elevated levels of ethylmalonic acid (EMA), methylsuccinic acid (MSA), and C4/C5-acylcarnitines in bodily fluids, alongside hyperlactic acidemia.[4][5] The genetic basis of EE lies in mutations within the ETHE1 gene, which encodes a mitochondrial matrix protein, ETHE1, a critical enzyme in the hydrogen sulfide (H₂S) detoxification pathway.[1][2][6] This guide provides an in-depth technical overview of the genetic and molecular underpinnings of EE, focusing on the spectrum of ETHE1 mutations and their functional consequences. It is designed to serve as a comprehensive resource for researchers and professionals involved in the study and therapeutic development for this severe pediatric condition.

The Molecular Pathophysiology of Ethylmalonic Encephalopathy

The ETHE1 gene, located on chromosome 19q13, provides the blueprint for the ethylmalonic encephalopathy 1 protein, a mitochondrial sulfur dioxygenase.[2][7] This enzyme plays an indispensable role in the mitochondrial sulfide oxidation pathway, a critical process for detoxifying hydrogen sulfide (H₂S), a molecule that is essential at low concentrations but highly toxic at elevated levels.[6][8] H₂S is endogenously produced in tissues and by gut microbiota.[8]

Mutations in ETHE1 lead to a deficiency or complete absence of a functional ETHE1 enzyme.[6][8] This enzymatic block results in the systemic accumulation of H₂S.[7] The subsequent H₂S toxicity is the primary driver of the pathophysiology of EE, precipitating a cascade of detrimental cellular events:

-

Inhibition of Cytochrome c Oxidase (COX): Excess H₂S directly inhibits COX (Complex IV) of the mitochondrial respiratory chain, impairing oxidative phosphorylation and leading to cellular energy deficiency.[6][7]

-

Vascular and Mucosal Damage: The accumulation of H₂S is particularly damaging to the vascular endothelium and the mucosal lining of the intestines, leading to the characteristic petechiae, acrocyanosis, and chronic hemorrhagic diarrhea seen in EE patients.[2][3]

-

Neurological Damage: The brain is highly vulnerable to the dual insults of energy deprivation and H₂S-mediated toxicity, resulting in the profound neurological manifestations of the disease.[2]

The Mitochondrial Sulfide Oxidation Pathway

The catabolism of H₂S in the mitochondria is a multi-step enzymatic process. A simplified representation of this pathway is illustrated below:

Spectrum of ETHE1 Mutations and Genotype-Phenotype Correlations

Over 30 pathogenic mutations have been identified in the ETHE1 gene, encompassing a range of mutation types including missense, nonsense, frameshift, splice-site mutations, and large deletions.[6][8] These mutations are distributed across the gene and often result in a non-functional or absent ETHE1 protein.[2] The inheritance pattern of ethylmalonic encephalopathy is autosomal recessive.[3]

Table 1: Summary of Selected Pathogenic ETHE1 Mutations and Associated Phenotypes

| Mutation | Type | Location | Consequence | Clinical Phenotype | Reference |

| c.488G>A (p.Arg163Gln) | Missense | Exon 4 | Alters a highly conserved residue | Classic EE | [2] |

| c.487C>T (p.Arg163Trp) | Missense | Exon 4 | Affects a conserved arginine residue | Classic EE | [2] |

| c.554T>G (p.L185R) | Missense | Exon 5 | Substitution in a conserved region | Classic EE | [9] |

| c.455C>T (p.T152I) | Missense | Exon 4 | Results in reduced enzyme activity and iron content | Classic EE | [10][11] |

| c.586G>A (p.D196N) | Missense | Exon 5 | Increases Km for the substrate | Classic EE | [10][11] |

| Deletion of Exon 4 | Deletion | Exon 4 | Loss of a critical coding region | Classic EE | [9] |

| c.505+1G>A | Splice-site | Intron 4 | Aberrant splicing | Classic EE | [2] |

Quantitative Data in Ethylmalonic Encephalopathy

The diagnosis and monitoring of EE rely on the quantitative analysis of specific biochemical markers in blood and urine.

Table 2: Key Biochemical Markers in Ethylmalonic Encephalopathy

| Marker | Sample Type | Typical Findings | Quantitative Range (if available) | Reference |

| This compound (EMA) | Urine | Markedly elevated | - | [4][5] |

| Methylsuccinic Acid (MSA) | Urine | Elevated | - | [3] |

| C4-Acylcarnitine (Butyrylcarnitine) | Plasma/Dried Blood Spot | Elevated | - | [5][12] |

| C5-Acylcarnitine | Plasma/Dried Blood Spot | Elevated | - | [13] |

| Lactic Acid | Blood | Elevated | - | [2] |

| Thiosulfate | Urine | Elevated | - | [9] |

Table 3: Kinetic Parameters of Wild-Type and Mutant ETHE1 Enzymes

| ETHE1 Variant | Specific Activity (µmol O₂/min/mg) | Km (GSSH, µM) | Vmax (µmol O₂/min/mg) | Iron Content (mol/mol protein) | Reference |

| Wild-Type | 113 ± 10 | 340 ± 50 | 140 ± 10 | 0.9 ± 0.1 | [10][11] |

| T152I | 35 ± 5 (3-fold lower) | 360 ± 60 | 45 ± 5 | 0.3 ± 0.05 (3-fold lower) | [10][11] |

| D196N | 105 ± 12 | 650 ± 80 (2-fold higher) | 135 ± 15 | 0.8 ± 0.1 | [10][11] |

Experimental Protocols for ETHE1 Research

Diagnostic Workflow for Ethylmalonic Encephalopathy

The diagnosis of EE involves a multi-faceted approach combining clinical evaluation, biochemical analysis, and molecular genetic testing.

Detailed Methodology for Western Blot Analysis of ETHE1 Protein

Objective: To detect the presence and relative abundance of the ETHE1 protein in patient-derived cells (e.g., fibroblasts) or tissues.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ETHE1

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Culture patient and control fibroblasts to confluency.

-

Wash cells with ice-cold PBS and lyse in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ETHE1 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Detailed Methodology for 2D Blue-Native/SDS-PAGE of Mitochondrial Complexes

Objective: To analyze the assembly and stability of mitochondrial protein complexes, including the potential impact of ETHE1 deficiency on other complexes.

Materials:

-

Isolated mitochondria

-

Digitonin or other mild non-ionic detergents

-

Blue Native PAGE (BN-PAGE) gels (gradient or single percentage)

-

BN-PAGE running buffers

-

SDS-PAGE gels

-

Western blot reagents (as above)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples by differential centrifugation.

-

Solubilization: Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent (e.g., digitonin) to solubilize mitochondrial protein complexes.

-

First Dimension: Blue-Native PAGE:

-

Add Coomassie Brilliant Blue G-250 to the solubilized sample.

-

Load the sample onto a BN-PAGE gel and perform electrophoresis at 4°C.

-

-

Second Dimension: SDS-PAGE:

-

Excise the lane from the BN-PAGE gel.

-

Incubate the gel strip in SDS-PAGE sample buffer to denature the proteins.

-

Place the gel strip horizontally on top of an SDS-PAGE gel and run the second dimension.

-

-

Analysis:

-

Stain the 2D gel with Coomassie blue or silver stain to visualize the separated protein subunits.

-

Alternatively, perform a Western blot to identify specific subunits of mitochondrial complexes.